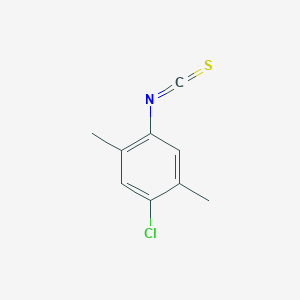
4-Chloro-2,5-dimethylphenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,5-dimethylphenylisothiocyanate is a chemical compound characterized by its molecular structure, which includes a chlorine atom, two methyl groups, and an isothiocyanate group attached to a benzene ring. This compound is known for its utility in various scientific research applications, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethylphenylisothiocyanate typically involves the reaction of 4-chloro-2,5-dimethylaniline with carbon disulfide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then treated with an oxidizing agent to yield the isothiocyanate.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-dimethylphenylisothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Sulfonyl Chlorides: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
4-Chloro-2,5-dimethylphenylisothiocyanate is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein interactions and enzyme inhibition.
Medicine: In the development of pharmaceuticals and as a tool in drug discovery.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2,5-dimethylphenylisothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins, leading to the formation of thioureas, which can modulate biological processes.
Comparison with Similar Compounds
4-Chloro-2,5-dimethylphenylisothiocyanate is unique in its structure and reactivity compared to other similar compounds, such as:
4-Chloro-2,5-dimethoxyphenylisothiocyanate: Similar structure but with methoxy groups instead of methyl groups.
2,4-Dichlorophenylisothiocyanate: Contains two chlorine atoms on the benzene ring.
3,5-Dimethylphenylisothiocyanate: Similar methyl groups but different chlorine position.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
23163-96-4 |
|---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.69 g/mol |
IUPAC Name |
1-chloro-4-isothiocyanato-2,5-dimethylbenzene |
InChI |
InChI=1S/C9H8ClNS/c1-6-4-9(11-5-12)7(2)3-8(6)10/h3-4H,1-2H3 |
InChI Key |
QLUZWOLTAJDGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















